

A Spectroscopic Showdown: 4-tert-Butylpiperidine and its Hydrochloride Salt

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Compound of Interest

Compound Name: 4-tert-Butylpiperidine

Cat. No.: B1294329

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For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic changes a molecule undergoes upon salt formation is critical. This guide provides a comparative spectroscopic analysis of **4-tert-butylpiperidine** and its hydrochloride salt, offering insights into how protonation affects its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The data presented herein is supported by detailed experimental protocols for replication and further investigation.

Executive Summary

This guide presents a head-to-head spectroscopic comparison of **4-tert-butylpiperidine** in its free base form and as a hydrochloride salt. The conversion of the basic piperidine nitrogen to a positively charged ammonium ion induces significant changes in the molecule's spectroscopic fingerprint. In ^1H NMR, protonation leads to a downfield shift of protons adjacent to the nitrogen, a consequence of increased deshielding. Similarly, ^{13}C NMR spectra show a downfield shift for carbons near the protonated nitrogen. Infrared spectroscopy provides clear evidence of salt formation through the appearance of a broad N-H stretching band. Mass spectrometry reveals the expected molecular ion for the free base and the cation for the salt.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-tert-butylpiperidine** and its hydrochloride salt.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
4-tert-butylpiperidine	CDCl ₃	Data not explicitly found in search results, representative values are estimated. ~2.9-3.1 (m, 2H, H-2eq, H-6eq), ~2.4-2.6 (m, 2H, H-2ax, H-6ax), ~1.7-1.9 (m, 2H, H-3eq, H-5eq), ~1.0-1.2 (m, 3H, H-3ax, H-5ax, H-4), 0.86 (s, 9H, -C(CH ₃) ₃)
4-tert-butylpiperidine HCl	D ₂ O	Data not explicitly found in search results, representative values are estimated. ~3.4-3.6 (m, 2H), ~3.0-3.2 (m, 2H), ~2.0-2.2 (m, 2H), ~1.4-1.7 (m, 3H), 0.95 (s, 9H)[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
4-tert-butylpiperidine	Neat	47.6, 45.1, 32.5, 27.8
4-tert-butylpiperidine HCl	D ₂ O	Data not explicitly found in search results, representative values are estimated. ~45, ~43, ~31, ~26

Table 3: Infrared (IR) Spectroscopic Data

Compound	Sample Prep.	Key Absorptions (cm ⁻¹)
4-tert-butylpiperidine	Liquid Film	Data not explicitly found in search results, representative values are estimated. ~3300 (N-H stretch, weak), 2950-2850 (C-H stretch), 1450 (C-H bend), 1100 (C-N stretch)
4-tert-butylpiperidine HCl	KBr Pellet	Data not explicitly found in search results, representative values are estimated. ~2700-2400 (N ⁺ -H stretch, broad), 2960-2850 (C-H stretch), 1470 (C-H bend)

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization	Key m/z Values
4-tert-butylpiperidine	EI	141 (M ⁺), 126 ([M-CH ₃] ⁺), 84, 57
4-tert-butylpiperidine HCl	ESI+	142 ([M+H] ⁺)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For **4-tert-butylpiperidine** (free base): Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
 - For **4-tert-butylpiperidine** hydrochloride: Dissolve approximately 10-20 mg of the salt in 0.6 mL of deuterium oxide (D₂O).

- Instrument: A 400 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Acquisition:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
 - Spectral width: -10 to 220 ppm
- Processing: Apply a 0.3 Hz line broadening for ^1H spectra and 1.0 Hz for ^{13}C spectra. Phase and baseline correct all spectra. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C ; D_2O : δ 4.79 for ^1H).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - For **4-tert-butylpiperidine** (free base): Apply a thin liquid film of the neat compound between two potassium bromide (KBr) plates.
 - For **4-tert-butylpiperidine** hydrochloride: Prepare a KBr pellet by grinding approximately 1 mg of the salt with 100 mg of dry KBr powder and pressing the mixture into a translucent disk.
- Instrument: A standard FT-IR spectrometer.

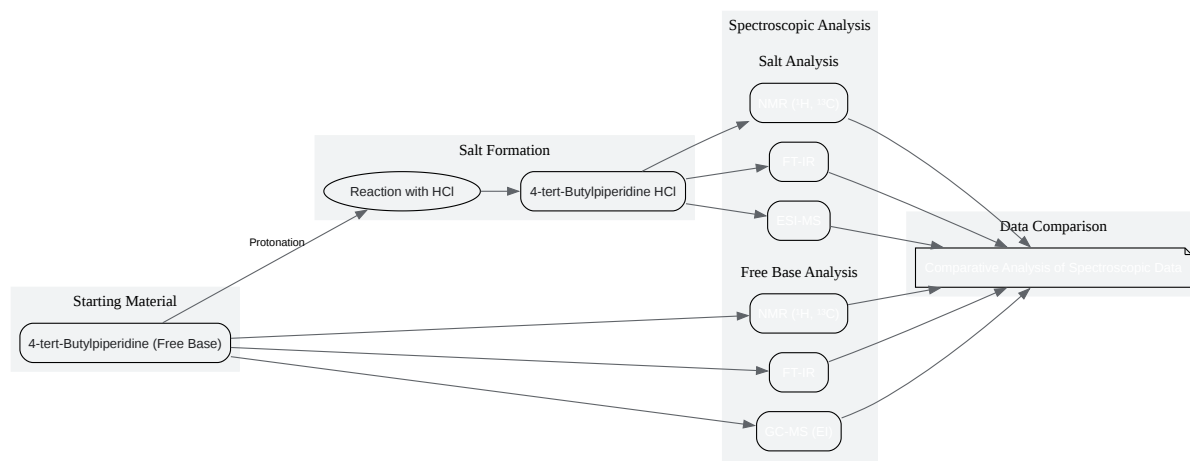
- Acquisition:
 - Scan range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 32
- Processing: Perform a background subtraction using a spectrum of the empty sample holder (for liquid film) or a pure KBr pellet.

Mass Spectrometry (MS)

- Sample Preparation:
 - For **4-tert-butylpiperidine** (free base): Prepare a 1 mg/mL solution in methanol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
 - For **4-tert-butylpiperidine** hydrochloride: Prepare a 1 mg/mL solution in a 50:50 mixture of methanol and water for Electrospray Ionization (ESI) mass spectrometry.
- Instrumentation and Method:
 - GC-MS (for free base):
 - Injector temperature: 250 °C
 - Oven program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
 - Ionization mode: Electron Impact (EI) at 70 eV.
 - Mass range: m/z 40-400.
 - ESI-MS (for hydrochloride salt):
 - Flow rate: 0.2 mL/min.
 - Ionization mode: Positive electrospray ionization (ESI+).

- Capillary voltage: 3.5 kV.
- Mass range: m/z 50-500.

Mandatory Visualization



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Caption: Workflow for the comparative spectroscopic analysis of **4-tert-butylpiperidine** and its HCl salt.

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References

- 1. rsc.org [rsc.org]
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